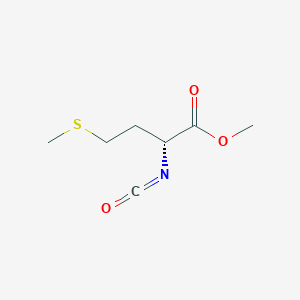
methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate is an organic compound with the molecular formula C7H11NO3S. This compound is characterized by the presence of an isocyanate group, a methylsulfanyl group, and a butanoate ester. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common precursor is methyl (2R)-2-amino-4-(methylsulfanyl)butanoate, which can be synthesized through the following steps:
Starting Material: Begin with (2R)-2-amino-4-(methylsulfanyl)butanoic acid.
Esterification: React the amino acid with methanol in the presence of an acid catalyst to form methyl (2R)-2-amino-4-(methylsulfanyl)butanoate.
Isocyanate Formation: Treat the ester with phosgene or a phosgene equivalent under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as the use of less hazardous reagents or catalysts may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, or thiols; typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Carboxylic Acid and Methanol: Formed from hydrolysis of the ester group.
Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes, due to its reactive isocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or as a prodrug.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R)-2-amino-4-(methylsulfanyl)butanoate: A precursor in the synthesis of methyl (2R)-2-isocyanato-4-(methylsulfanyl)butanoate.
Methyl (2R)-2-hydroxy-4-(methylsulfanyl)butanoate: Similar structure but with a hydroxyl group instead of an isocyanate group.
Methyl (2R)-2-chloro-4-(methylsulfanyl)butanoate: Similar structure but with a chloro group instead of an isocyanate group.
Uniqueness
This compound is unique due to its combination of an isocyanate group, a methylsulfanyl group, and a butanoate ester. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H11NO3S |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
methyl (2R)-2-isocyanato-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C7H11NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m1/s1 |
Clave InChI |
LTRPJRSRZAQDQI-ZCFIWIBFSA-N |
SMILES isomérico |
COC(=O)[C@@H](CCSC)N=C=O |
SMILES canónico |
COC(=O)C(CCSC)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


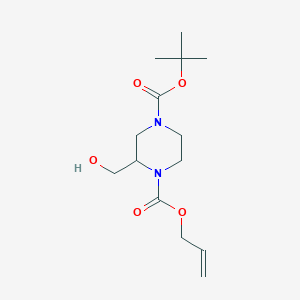
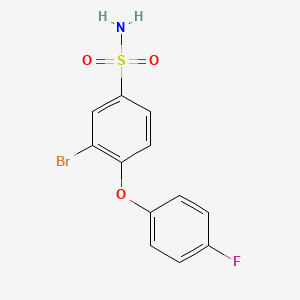
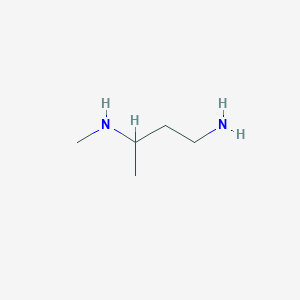
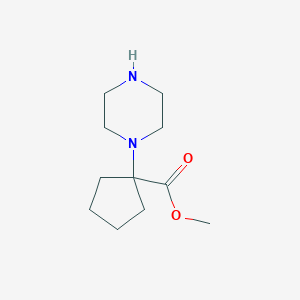




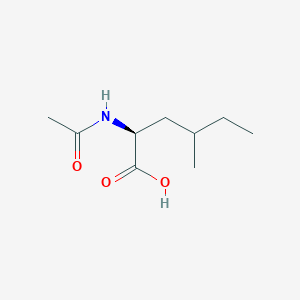
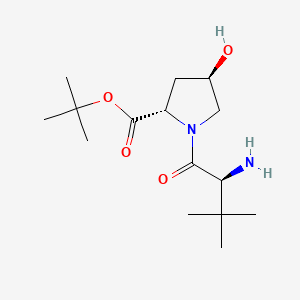

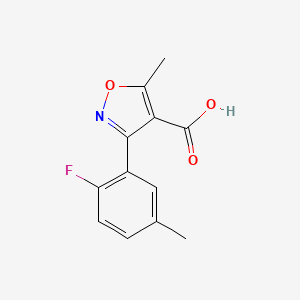

![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)
